Dodecylbenzyl chloride

Description

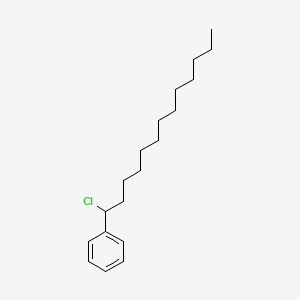

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chlorotridecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31Cl/c1-2-3-4-5-6-7-8-9-10-14-17-19(20)18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXDOPCKEDRLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28061-21-4 | |

| Record name | Dodecylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028061214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (chloromethyl)dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (chloromethyl)dodecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectory and Evolution of Research Perspectives

Precursor Alkylation Routes to Dodecylbenzene

The industrial production of dodecylbenzene, the direct precursor to this compound, is predominantly achieved through the alkylation of benzene (B151609) with a C12 olefin, typically 1-dodecene (B91753). This electrophilic substitution reaction is a cornerstone of the synthetic process.

Friedel-Crafts Alkylation Mechanisms and Catalytic Systems

The Friedel-Crafts alkylation of benzene with 1-dodecene is the most common method for synthesizing dodecylbenzene. bloomtechz.com The reaction mechanism involves the generation of a carbocation electrophile from the olefin under the influence of an acid catalyst. This carbocation then attacks the benzene ring, followed by the restoration of aromaticity through deprotonation, yielding linear alkylbenzene (LAB).

A variety of catalytic systems have been developed to optimize this reaction, moving from traditional homogeneous catalysts to more sustainable heterogeneous options.

Homogeneous Catalysts : Traditionally, strong Lewis acids like aluminum chloride (AlCl₃) and hydrofluoric acid (HF) have been used. researchgate.netnih.gov While effective, these catalysts are corrosive, toxic, and present significant challenges in handling, separation, and disposal. researchgate.net

Heterogeneous Catalysts : To address the drawbacks of homogeneous catalysts, research has focused on solid acid catalysts.

Zeolites : Mesoporous Beta zeolites have shown excellent catalytic activity and stability. cityu.edu.hk Their well-defined pore structure offers shape selectivity, and the introduction of mesopores enhances diffusion, extending the catalyst's lifetime. cityu.edu.hk The reaction is dominated by Brønsted acid sites on the zeolite surface.

Ion-Exchanged Bentonite (B74815) : Bentonite clay exchanged with metal ions such as Fe³⁺, Al³⁺, and Zr⁴⁺ serves as an effective, mild, and recyclable catalyst for the alkylation of benzene with 1-dodecene. materialsciencejournal.org Studies indicate that Fe³⁺-exchanged bentonite provides the best performance. materialsciencejournal.org

Ionic Liquids : Ionic liquids, such as 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide ([bmim][TFSI]) combined with AlCl₃, have been studied as durable catalysts. rsc.orgpsu.edursc.org In these systems, the active species is primarily the tetrahedral Al₂Cl₇⁻ anion. rsc.orgpsu.edu These catalysts can form a biphasic system, allowing for easier separation from the product stream. rsc.orgpsu.edursc.org

Encapsulated Catalysts : A novel approach involves encapsulating AlCl₃ within a polymer wall. researchgate.net This method allows the use of the powerful Lewis acid while enabling simple separation by filtration and potentially improving catalyst stability. researchgate.net

Below is a table summarizing various catalytic systems used in the Friedel-Crafts alkylation of benzene with 1-dodecene.

| Catalyst System | Catalyst Type | Key Findings | Reference(s) |

| Aluminum Chloride (AlCl₃) | Homogeneous Lewis Acid | Traditional catalyst, effective but corrosive and difficult to separate. | researchgate.netnih.gov |

| Fe³⁺-Exchanged Bentonite | Heterogeneous Solid Acid | Recyclable, proceeds under mild conditions with good conversion. | materialsciencejournal.org |

| Mesoporous Beta Zeolites | Heterogeneous Solid Acid | High activity and stability due to enhanced internal diffusion. | cityu.edu.hk |

| [bmim][TFSI]/AlCl₃ | Ionic Liquid | Durable, reusable, and forms a biphasic system for easy separation. | rsc.orgpsu.edursc.org |

| Encapsulated AlCl₃ | Heterogeneous (Polymer-supported) | Allows use of AlCl₃ with simple filtration-based separation; yields are excellent. | researchgate.net |

Alternative Dodecylbenzene Synthesis Pathways (e.g., paraffin (B1166041) cracking, ethylene (B1197577) polymerization)

While the direct alkylation of benzene with 1-dodecene is common, the olefin itself can be produced through several industrial processes. These pathways provide alternative routes to the dodecylbenzene precursor.

Paraffin Cracking : This method involves the thermal cracking of long-chain paraffins (like those found in waxes) to produce a mixture of smaller hydrocarbons, including olefins of various chain lengths. cosoonchem.comrsc.org The C12 fraction, containing dodecenes, can then be separated and used for the alkylation of benzene. nih.govcosoonchem.com

Ethylene Polymerization : The Ziegler process allows for the controlled polymerization (oligomerization) of ethylene to produce linear α-olefins. cosoonchem.com By managing the reaction conditions, a distribution of olefins can be obtained, from which 1-dodecene is isolated for subsequent alkylation with benzene. nih.govcosoonchem.com

Paraffin Dehydrogenation : Linear paraffins can be catalytically dehydrogenated to form the corresponding linear internal olefins. bloomtechz.com This stream of olefins is then reacted with benzene to produce linear alkylbenzene. bloomtechz.com

Targeted Chloromethylation Strategies for this compound Formation

Once dodecylbenzene is synthesized, the next step is the introduction of a chloromethyl (-CH₂Cl) group onto the aromatic ring. The primary method for this transformation is the Blanc chloromethylation reaction. wikipedia.orglibretexts.orgjk-sci.com

Reactant Systems and Optimized Reaction Conditions

The Blanc reaction typically involves treating the aromatic substrate with formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride gas in the presence of a Lewis acid catalyst. wikipedia.orglibretexts.orgalfa-chemistry.com

Typical Reactant System:

Aromatic Substrate : Dodecylbenzene

Chloromethylating Agents : Formaldehyde (CH₂O) and Hydrogen Chloride (HCl) jk-sci.com

Catalyst : Anhydrous zinc chloride (ZnCl₂) is the most common catalyst. wikipedia.orgjk-sci.com

Alternative reagents can also be employed, such as chloromethyl methyl ether (CH₃OCH₂Cl), which can sometimes provide better results for deactivated substrates. wikipedia.org The reaction must be conducted under anhydrous conditions to minimize the formation of byproducts and enhance the yield and purity of the desired this compound. jk-sci.com

Optimization studies have focused on improving selectivity and yield. For instance, one study on the chloromethylation of dodecylbenzene utilized a dual catalyst system under solvent-free conditions.

| Parameter | Optimal Condition |

| Main Catalyst | N(C₂H₅)₃HCl-2ZnCl₂ (Ionic Liquid) |

| Phase-Transfer Catalyst | Cationic Gemini Surfactant (G12-6-12) |

| Molar Ratio (Dodecylbenzene:Paraformaldehyde:ZnCl₂:Catalyst) | 1 : 3 : 1.6 : 0.01 |

| Temperature | 55°C |

| Reaction Time | 10 hours |

| Selectivity of n-dodecylbenzyl chloride | 98% |

This table is based on data from a study on Blanc chloromethylation using an ionic liquid catalyst system.

Mechanistic Analysis of Chloromethylation Processes

The mechanism of the Blanc chloromethylation is a form of electrophilic aromatic substitution. alfa-chemistry.com The key steps are:

Formation of the Electrophile : Under acidic conditions and with the Lewis acid catalyst (e.g., ZnCl₂), formaldehyde is protonated. This makes the carbonyl carbon highly electrophilic. wikipedia.orglibretexts.org Other potential electrophilic species include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺). wikipedia.org

Electrophilic Attack : The π-electrons of the dodecylbenzene ring attack the electrophilic carbon, forming a resonance-stabilized carbocation intermediate (a sigma complex). alfa-chemistry.com

Rearomatization and Chlorination : The aromatic ring is regenerated by losing a proton. The resulting benzyl (B1604629) alcohol intermediate is then rapidly converted to the final this compound product by reaction with HCl under the acidic conditions. wikipedia.orglibretexts.org

The dodecyl group is an ortho-, para-directing activator, meaning the chloromethyl group will primarily be added to the positions ortho or para to the long alkyl chain on the benzene ring.

Process Optimization and Yield Enhancement in this compound Synthesis

The use of an ionic liquid main-catalyst (N(C₂H₅)₃HCl-2ZnCl₂) in conjunction with a cationic Gemini surfactant as a phase-transfer catalyst has been shown to significantly improve the synthesis. This system resulted in a high selectivity of 98% for n-dodecylbenzyl chloride under optimized conditions of 55°C and a 10-hour reaction time. The ionic liquid and phase-transfer catalyst facilitate the reaction between the organic dodecylbenzene phase and the other reactants, enhancing the reaction rate and selectivity.

Another general strategy for process optimization in related chemical syntheses, which could be applicable here, is the use of continuous flow microreactors. These systems offer superior control over reaction parameters like temperature and mixing, which can lead to higher yields and reduced formation of byproducts, such as the diarylmethane that can form in Blanc reactions. jk-sci.com

Mechanistic Investigations of Dodecylbenzyl Chloride Reactivity

Dodecylbenzyl Chloride as an Electrophilic Alkylating Agent

This compound functions as an electrophilic alkylating agent, meaning it transfers its dodecylbenzyl group to a nucleophile. ontosight.aiwikipedia.org This reactivity is centered on the benzylic carbon atom, which is rendered electrophilic by the attached chlorine atom. evitachem.com

The primary reaction pathway for this compound is nucleophilic substitution, where a nucleophile replaces the chloride ion. evitachem.comsmolecule.com These reactions generally proceed via an SN2 mechanism, particularly with strong nucleophiles. In this single-step process, the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. rsc.org The rate of this reaction is influenced by the strength of the nucleophile. wikipedia.org

However, under certain conditions, particularly with weaker nucleophiles or in solvents that can stabilize carbocations, an SN1 mechanism may become relevant. This two-step pathway involves the initial departure of the chloride ion to form a relatively stable benzyl (B1604629) carbocation, which is then attacked by the nucleophile. The potential for carbocation rearrangements exists in SN1 reactions, which could lead to a mixture of products. libretexts.org

The primary electrophilic site in this compound is the benzylic carbon atom directly bonded to the chlorine atom. The high electronegativity of the chlorine atom induces a partial positive charge (δ+) on this carbon, making it susceptible to attack by electron-rich nucleophiles. libretexts.org The presence of the benzene (B151609) ring further influences the reactivity. The ring can stabilize the transition state of the SN2 reaction and the carbocation intermediate in the SN1 pathway through resonance.

The dodecyl chain, while primarily imparting hydrophobicity, can also have a minor steric influence on the reaction rate, potentially slowing the approach of bulky nucleophiles to the electrophilic center. vulcanchem.com

Reactions with Diverse Nucleophilic Species

The electrophilic nature of this compound allows it to react with a wide array of nucleophiles, categorized by the atom that donates the electron pair. evitachem.comwikipedia.org

This compound readily reacts with oxygen-centered nucleophiles. For instance, in the presence of a base, alcohols (ROH) will react to form ethers (dodecylbenzyl ethers). Carboxylate anions (RCOO⁻), the conjugate bases of carboxylic acids, act as nucleophiles to produce esters. masterorganicchemistry.com The reaction with water leads to the formation of dodecylbenzyl alcohol. libretexts.org The reactivity of these oxygen nucleophiles generally correlates with their basicity, with more basic nucleophiles being more reactive. gauthmath.com

Nitrogen-containing compounds, such as ammonia (B1221849) and primary or secondary amines, are effective nucleophiles that react with this compound to form ammonium (B1175870) salts, which upon neutralization yield the corresponding amines. idc-online.com For example, the reaction with a tertiary amine leads to the formation of a quaternary ammonium salt. vulcanchem.com The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack on the electrophilic carbon of the this compound. idc-online.comvulcanchem.com Generally, nitrogen nucleophiles are more reactive than their oxygen counterparts of similar basicity. idc-online.com

Carbon-centered nucleophiles, such as those found in organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), can also react with this compound. wikipedia.org These reactions result in the formation of a new carbon-carbon bond, leading to the synthesis of more complex alkylated aromatic compounds. wizeprep.com The reaction must be carried out in an aprotic solvent to prevent the highly basic organometallic reagent from reacting with the solvent. wizeprep.com

Interactions with Sulfur-Centered Nucleophiles (e.g., thiols)

This compound acts as an electrophile in reactions with sulfur-centered nucleophiles like thiols (R-SH) and their corresponding anions, thiolates (R-S⁻). This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom attacks the electrophilic benzylic carbon of this compound, displacing the chloride ion and forming a C-S bond, which results in a dodecylbenzyl thioether.

The general form of the reaction is: Dodecyl-C₆H₄-CH₂Cl + R-SH → Dodecyl-C₆H₄-CH₂-SR + HCl

The reactivity in these substitutions is governed by several factors. Sulfur is generally a more potent nucleophile than oxygen within the same group on the periodic table. wikipedia.org The reaction rate is significantly enhanced by converting the thiol to its conjugate base, the thiolate anion, by using a base. The thiolate is a much stronger nucleophile. The choice of base and reaction conditions is crucial, as studies on similar reactions, such as those between α,β-unsaturated carbonyl compounds and thiols, underscore the importance of base catalysis for the efficient addition of thiol groups. nih.gov

Kinetic studies on the reaction of benzyl chloride with aqueous ammonium sulfide (B99878) have shown the formation of both dibenzyl sulfide and benzyl mercaptan (a thiol), demonstrating the reactivity of the benzylic carbon towards sulfur nucleophiles. researchgate.net The reaction mechanism involves the nucleophilic sulfide or hydrosulfide (B80085) ions attacking the benzyl chloride. researchgate.net The principles from these studies can be extended to this compound, where the long dodecyl chain primarily influences the compound's physical properties, such as solubility, rather than the intrinsic reactivity of the benzylic chloride group.

Below is a table summarizing the types of sulfur nucleophiles that react with benzyl halide systems.

| Nucleophile Type | Example Species | Product Type with this compound |

| Thiols/Thiolates | R-SH / R-S⁻ | Thioether (Dodecyl-C₆H₄-CH₂-SR) |

| Sulfide/Hydrosulfide | S²⁻ / HS⁻ | Dodecylbenzyl thiol or Di(dodecylbenzyl) sulfide |

| Thiocyanate (B1210189) | SCN⁻ | Dodecylbenzyl thiocyanate (major) and isothiocyanate (minor) wikipedia.org |

| Thioacetate (B1230152) | CH₃COS⁻ | Dodecylbenzyl thioacetate nih.gov |

| Thiourea | (NH₂)₂CS | S-Alkyl isothiouronium salt nih.gov |

This table illustrates the variety of sulfur-containing products that can be synthesized from this compound through nucleophilic substitution reactions.

Catalytic Applications of this compound and its Analogues

This compound is a precursor for a significant class of catalysts, particularly phase transfer catalysts (PTCs). vulcanchem.com By reacting this compound with tertiary amines, quaternary ammonium salts are formed. vulcanchem.com These salts, such as (dodecylbenzyl)trimethylammonium chloride and (dodecylbenzyl)triethylammonium chloride, are amphiphilic molecules possessing a hydrophilic cationic head and a large lipophilic tail (the dodecylbenzyl group). cymitquimica.com This structure allows them to be soluble in both aqueous and organic liquids, a key property for their function as PTCs. dicp.ac.cn

These quaternary ammonium salts are widely used in various chemical applications to facilitate reactions between reactants located in separate, immiscible phases (e.g., a water-based solution and an organic solvent). dicp.ac.cnresearchgate.net The use of PTCs can increase reaction rates, allow for milder reaction conditions, and reduce the need for expensive or hazardous anhydrous solvents, contributing to greener chemical processes. dicp.ac.cnwikipedia.org

Research on Phase Transfer Catalysis Mechanisms

The mechanism by which this compound-derived quaternary ammonium salts catalyze reactions is well-described by the model of phase-transfer catalysis. mdpi.com These catalysts operate by transferring an anionic reactant from the aqueous phase to the organic phase, where it can react with an organic substrate. researchgate.net

The most widely accepted mechanism for quaternary ammonium salts is the Starks' extraction mechanism. mdpi.com The process can be broken down into the following steps:

Ion Exchange: The quaternary ammonium cation (Q⁺), initially present as a salt (e.g., Q⁺Cl⁻) in the organic phase, exchanges its anion with the reactant anion (Y⁻) from the aqueous phase at the liquid-liquid interface.

Transfer to Organic Phase: This forms a lipophilic ion pair, Q⁺Y⁻. The large organic groups on the Q⁺ cation (like the dodecylbenzyl group) shield the charge and make the ion pair soluble in the organic solvent. dicp.ac.cn This ion pair is then extracted from the interface into the bulk organic phase.

Reaction in Organic Phase: In the organic phase, the anion Y⁻ is poorly solvated, making it a highly reactive "naked" nucleophile. operachem.com It readily reacts with the organic substrate (RX) to form the product (RY) and regenerate the catalyst's original anionic form (Q⁺X⁻).

Catalyst Regeneration: The catalyst cation Q⁺, now paired with the leaving group X⁻, returns to the interface to begin the cycle anew. operachem.com

Research has shown that the efficiency of the phase transfer catalyst is highly dependent on its structure. The lipophilicity of the cation is a critical factor; an increase in the number and size of the alkyl groups surrounding the central nitrogen atom enhances the catalyst's lipophilic character. dicp.ac.cn The long dodecyl chain in analogues of this compound makes them particularly effective at transporting anions into the organic phase. dicp.ac.cn

The table below outlines the key components and their roles in a typical phase-transfer catalyzed system.

| Component | Example | Role in the System | Phase Location |

| Organic Substrate | Alkyl Halide (R-X) | Electrophile that undergoes reaction. | Organic |

| Nucleophilic Reagent | Sodium Cyanide (NaCN) | Anionic reactant. | Aqueous |

| Phase Transfer Catalyst | Dodecylbenzyltriethylammonium Chloride (Q⁺Cl⁻) | Transfers the nucleophile into the organic phase. smolecule.com | Organic / Interface |

| Organic Solvent | Toluene | Dissolves the organic substrate and the lipophilic ion pair. | Organic |

| Aqueous Solvent | Water | Dissolves the nucleophilic salt. | Aqueous |

This table describes a model PTC system for a nucleophilic substitution reaction, highlighting the distribution of components between the two immiscible phases.

Dodecylbenzyl Chloride in Advanced Organic Synthesis Research

Design and Preparation of Complex Molecular Architectures

The structural characteristics of dodecylbenzyl chloride make it an important building block for creating large and complex molecular structures, including functional polymers and supramolecular assemblies.

The introduction of the dodecylbenzyl group is a key step in the synthesis of certain quaternary ammonium (B1175870) compounds, which are molecules with a central, positively charged nitrogen atom bonded to four organic groups. google.comwikipedia.org These compounds are notable components in the formation of micelles, vesicles, and other self-assembled structures in solution. researchgate.net The lipophilic dodecylbenzyl group, combined with the cationic nature of the quaternary amine, allows these molecules to act as bridges between aqueous and organic phases. wikipedia.org

In polymer chemistry, benzyl (B1604629) chloride derivatives are instrumental. While this compound itself is used in the industrial production of certain polymers and ion-exchange resins wikipedia.org, related compounds like vinylbenzyl chloride are polymerized to create scaffolds that can be further functionalized. ukm.my this compound can also act as an initiator in certain types of polymerization, such as atom transfer radical polymerization (ATRP). buct.edu.cnsigmaaldrich.com In ATRP, the initiator determines the starting point and number of growing polymer chains, allowing for the synthesis of polymers with controlled molecular weight and architecture, such as star or brush-like polymers. sigmaaldrich.com The dodecylbenzyl fragment would thus be located at the terminus of the resulting polymer chain, introducing a hydrophobic end-group.

The principle of using pre-organized building blocks is central to supramolecular chemistry, where molecules are designed to self-assemble into larger, functional architectures through non-covalent interactions. soton.ac.ukwikipedia.orgrsc.org The lipophilic tris(dodecylbenzyl) group is an example of a building block used to create larger, complex supramolecular structures. soton.ac.uk

Table 1: Role of Benzyl Chloride Derivatives in Polymer Architecture

| Polymerization Technique | Role of Benzyl Derivative | Resulting Architecture | Research Finding |

|---|---|---|---|

| Free Radical Polymerization | Monomer (e.g., Vinylbenzyl Chloride) | Linear or Cross-linked Polymers | Poly(vinylbenzyl chloride) can be synthesized using various solvents, with its benzylic chlorine being available for numerous subsequent nucleophilic substitution reactions to create functionalized polymers. ukm.my |

| Atom Transfer Radical Polymerization (ATRP) | Initiator (e.g., this compound) | End-functionalized Linear or Star Polymers | Alkyl halides like this compound can initiate polymerization, allowing for the creation of polymers where the number-average molecular weight is controlled by the monomer-to-initiator ratio. sigmaaldrich.com |

| Reversible Addition-Fragmentation Chain-transfer (RAFT) | Monomer (e.g., Vinylbenzyl Chloride) | Block Copolymers | VBC can be copolymerized with other monomers like methyl methacrylate (B99206) using RAFT to produce well-defined block copolymers. ukm.my |

Strategic Functionalization of Organic Scaffolds

A primary application of this compound in organic synthesis is the strategic functionalization of various molecular platforms, or scaffolds. This process involves attaching the dodecylbenzyl group to a core molecule to modify its chemical and physical properties.

The most common functionalization reaction involving this compound is quaternization, where it reacts with a tertiary amine to form a quaternary ammonium salt. google.comwikipedia.org This reaction is a type of alkylation and is fundamental to producing a wide range of cationic surfactants. google.comresearchgate.net The benzyl chloride group is a good electrophile, and the chloride ion serves as the leaving group upon nucleophilic attack by the amine. A typical synthesis involves reacting a long-chain alkyldimethylamine with benzyl chloride or its derivatives. wikipedia.org For instance, this compound can be reacted with various tertiary amines to yield quaternary ammonium salts with specific structures and properties. google.com

This strategy is also applied to the modification of polymers and surfaces. mdpi.com Polymeric scaffolds containing amine groups can be functionalized with this compound to introduce hydrophobic side chains, altering the polymer's solubility and thermal properties. ukm.my Similarly, surfaces can be chemically modified to introduce functional groups, which can then react with reagents like this compound. mdpi.comumsystem.edu For example, a surface can be aminolyzed to introduce amine groups, which are then available for reaction. mdpi.comnih.gov This imparts a hydrophobic character to the surface, which can be useful in creating water-repellent materials or modifying the interface properties in composite materials. wikipedia.orgresearchgate.net

Table 2: Examples of Scaffolds Functionalized with this compound

| Scaffold Type | Functional Group on Scaffold | Reaction Type | Resulting Structure | Application Area |

|---|---|---|---|---|

| Tertiary Amine (e.g., Dimethylamine derivative) | Amine | Quaternization | Quaternary Ammonium Salt wikipedia.orggoogle.com | Surfactants, Dispersants google.com |

| Polymer (e.g., Polyallylamine) | Primary/Secondary Amine | Alkylation | Amine-functionalized polymer with dodecylbenzyl side chains nih.gov | Ion-exchange resins, functional materials wikipedia.orgukm.my |

| Inorganic Nanoparticle (e.g., γ-Al2O3) | Surface Hydroxyl Groups (after modification) | Covalent Attachment | Surface-modified nanoparticles with hydrophobic coating mdpi.comresearchgate.net | Composite materials, surface engineering researchgate.net |

Integration into Multi-step Synthetic Sequences

This compound is often a key component in multi-step synthetic pathways designed to build complex molecules where the final product's properties are carefully engineered. rsc.orgnih.gov Its integration allows for the planned introduction of the bulky and hydrophobic dodecylbenzyl group at a specific stage of the synthesis.

A clear example is the synthesis of specific quaternary ammonium salts used as biocides or phase-transfer catalysts. wikipedia.orggoogle.com A representative synthetic sequence might involve:

Step 1: Synthesis of a Tertiary Amine. A primary or secondary amine is first alkylated to produce a specific tertiary amine. For example, a long-chain alkyl amine might be reacted with methylating agents.

Step 2: Quaternization. The purified tertiary amine is then reacted with this compound in a quaternization step to yield the final quaternary ammonium chloride. google.com

This stepwise approach allows for the independent variation of the different alkyl groups on the nitrogen atom, providing precise control over the final molecular structure and its amphiphilic balance. researchgate.net Continuous-flow systems are increasingly being used for such multi-step syntheses, allowing for sequential transformations on a molecule as it moves through the system, which can improve efficiency and scalability. rsc.orgrsc.org

The use of this compound as a functionalizing agent for polymers also occurs within a multi-step sequence. For example, a monomer like 4-vinylbenzyl chloride can first be polymerized. ukm.my In a subsequent step, the resulting polymer, which contains reactive benzyl chloride groups along its backbone, can be subjected to nucleophilic substitution reactions to attach other functional moieties. Alternatively, a base polymer can be created first, and then functionalized using this compound.

Table 3: Illustrative Multi-step Synthesis Involving this compound

| Step | Reaction | Reactants | Reagent/Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Synthesis of Tertiary Amine | Dimethylamine, Chlorotetradecane | Microwave irradiation | Tetradecyldimethylamine google.com |

| 2 | Quaternization | Tetradecyldimethylamine, Benzyl Chloride | Heating | Tetradecyl-dimethyl-benzyl ammonium chloride google.com |

Regioselective and Stereoselective Transformations Facilitated by this compound

While this compound itself is typically used in substitution reactions that don't inherently involve the creation of new stereocenters at the benzylic carbon, the presence of the dodecylbenzyl group on a molecule can significantly influence the selectivity of subsequent reactions. ddugu.ac.insaskoer.ca Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. saskoer.camasterorganicchemistry.com

The dodecylbenzyl group is sterically demanding due to its large C12 alkyl chain and the benzene (B151609) ring. When attached to a molecular scaffold, this bulky group can act as a "directing group" by sterically hindering one face or region of the molecule. ru.nl This can force an incoming reagent to attack from the less hindered side, leading to a stereoselective transformation. ddugu.ac.in

For example, consider a chiral molecule that has been functionalized with a dodecylbenzyl group. If a subsequent reaction, such as a reduction of a ketone or an addition to a double bond, is performed on this molecule, the dodecylbenzyl group could block one face of the reactive functional group. This would favor the formation of one diastereomer over the other, a phenomenon known as diastereoselectivity. saskoer.caresearchgate.net

Similarly, the steric and electronic properties of the dodecylbenzyl group can influence regioselectivity. rsc.org In reactions involving aromatic rings or other multifunctional systems, the group could deactivate nearby positions or sterically block access, directing further substitutions to more remote and accessible sites on the molecule. For instance, in electrophilic aromatic substitution on the benzyl ring of the substituent itself, the alkyl group would direct incoming electrophiles to the ortho and para positions, but the steric bulk might heavily favor the para product.

While specific, documented examples focusing solely on this compound's role in directing selective transformations are specialized, the underlying principles of steric hindrance are fundamental in organic synthesis. ddugu.ac.inru.nl Catalysts that incorporate bulky ligands, such as those derived from dodecylbenzene (B1670861) sulfonic acid, are known to influence the regioselectivity of reactions like the Pauson-Khand reaction. nih.govrsc.org

Table 4: Potential Influence of the Dodecylbenzyl Group on Reaction Selectivity

| Selectivity Type | Definition | How Dodecylbenzyl Group Exerts Influence | Hypothetical Example |

|---|---|---|---|

| Regioselectivity | Preferential reaction at one site over another. masterorganicchemistry.com | Steric Hindrance: Blocks access to nearby reactive sites, forcing reaction at a more distant position. | In an electrophilic substitution on a complex aromatic system, positions adjacent to the point of dodecylbenzyl attachment may be less reactive. |

| Diastereoselectivity | Preferential formation of one diastereomer over another. ddugu.ac.in | Facial Blocking: The bulky group shields one face of a planar functional group (e.g., ketone, alkene), directing attack to the opposite face. | Reduction of a ketone on a chiral scaffold containing a dodecylbenzyl group, leading to a preponderance of one diastereomeric alcohol product. |

| Enantioselectivity | Preferential formation of one enantiomer over another. saskoer.ca | Chiral Environment: If used as part of a chiral catalyst or auxiliary, it contributes to the overall asymmetric environment that differentiates between enantiomeric transition states. | Use of a chiral amine containing a dodecylbenzyl group as an organocatalyst for an asymmetric aldol (B89426) reaction. |

Dodecylbenzyl Chloride in Polymer Science and Materials Chemistry Research

Dodecylbenzyl Chloride as a Polymerization Initiator

The benzylic chloride group in this compound serves as a versatile functional site for initiating the growth of polymer chains under different mechanistic pathways. This allows for its application in cationic, free-radical, and controlled radical polymerization techniques, leading to polymers with distinct properties and structures.

In cationic polymerization, this compound functions as a cationogen, or a source of carbocations, when activated by a Lewis acid co-initiator. libretexts.orgpslc.wswikipedia.org This initiation system is particularly effective for the polymerization of electron-rich monomers such as styrene, isobutylene, and vinyl ethers. libretexts.orgwpmucdn.com

The mechanism commences with the interaction between this compound and a Lewis acid, for example, tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃). pslc.wsresearchgate.net The Lewis acid abstracts the chloride ion from the this compound, generating a stable dodecylbenzyl carbocation and a complex counterion. libretexts.orgresearchgate.net This carbocation is stabilized by the adjacent benzene (B151609) ring.

Initiation Step:

Formation of the Initiating Complex: Dodecylbenzyl-Cl + SnCl₄ → [Dodecylbenzyl]⁺[SnCl₅]⁻

This newly formed carbocation then rapidly adds to the double bond of a monomer molecule, transferring the positive charge to the monomer and initiating the propagation of the polymer chain. libretexts.orgwpmucdn.com The choice of Lewis acid and reaction conditions, such as low temperatures, is critical to minimize side reactions like chain transfer and termination, thereby enabling the synthesis of polymers with controlled molecular weights. wikipedia.org

Table 1: Lewis Acids Commonly Used with Alkyl Halide Initiators in Cationic Polymerization

| Lewis Acid Co-initiator | Typical Monomers | Key Characteristics |

|---|---|---|

| Tin(IV) chloride (SnCl₄) | Styrene, Isobutylene | Moderate activity, allows for good control over polymerization. pslc.ws |

| Aluminum chloride (AlCl₃) | Isobutylene, Styrene | High activity, can lead to rapid polymerization. wikipedia.orgwpmucdn.com |

| Boron trifluoride (BF₃) | Isobutylene, Vinyl ethers | Often used with a protogen like water. pslc.wswikipedia.org |

| Titanium(IV) chloride (TiCl₄) | Styrene, Isobutylene | Effective co-initiator, used in a range of temperatures. pslc.wswikipedia.org |

This compound is generally not used as an initiator in conventional free radical polymerization. This type of polymerization relies on initiators that can thermally or photochemically decompose to generate free radicals. Common examples of such initiators include peroxides (e.g., benzoyl peroxide) and azo compounds (e.g., azobisisobutyronitrile, AIBN). These compounds possess weak bonds that readily undergo homolytic cleavage to produce the initial radical species needed to start the polymerization chain reaction.

The carbon-chlorine bond in this compound is relatively stable under typical free-radical polymerization conditions and does not readily generate radicals through thermal decomposition. Therefore, it is not an effective initiator for this polymerization mechanism.

This compound is a highly effective initiator for Atom Transfer Radical Polymerization (ATRP), a prominent method of controlled radical polymerization (CRP). cmu.eduresearchgate.net ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers. researchgate.net

In an ATRP system, the this compound acts as the initiator, and a transition metal complex, typically copper(I) bromide (CuBr) complexed with a ligand like 2,2'-bipyridine (B1663995) (bpy), serves as the catalyst. cmu.eduresearchgate.net The mechanism involves a reversible redox process where the copper(I) complex activates the dormant polymer chain by abstracting the chlorine atom. This generates a propagating radical and a copper(II) species. The radical can then add a few monomer units before it is reversibly deactivated by the copper(II) complex, reforming the dormant species and the copper(I) catalyst.

This dynamic equilibrium between active and dormant species keeps the concentration of radicals low, significantly reducing termination reactions and allowing for controlled chain growth. sciencepublishinggroup.com

Table 2: Representative Conditions for ATRP of Styrene using a Benzyl (B1604629) Chloride Initiator

| Component | Role | Example |

|---|---|---|

| Monomer | Building block of the polymer | Styrene |

| Initiator | Source of the growing polymer chain | This compound |

| Catalyst | Transition metal salt | Copper(I) Bromide (CuBr) |

| Ligand | Solubilizes and activates the catalyst | 2,2'-Bipyridine (bpy) |

| Solvent | Reaction medium | Anisole or bulk |

Synthesis of Tailored Polymeric Materials and Copolymers

The utility of this compound as an initiator in controlled polymerization techniques like ATRP provides a powerful route for the synthesis of tailored polymeric materials, particularly block copolymers. mdpi.com A block copolymer consists of two or more distinct polymer chains (blocks) covalently linked together.

The synthesis of a diblock copolymer, for instance, can be achieved by a two-step sequential monomer addition process. First, this compound is used to initiate the polymerization of a first monomer, such as styrene, via ATRP. This results in the formation of a polystyrene chain with the dodecylbenzyl group at one end and a reactive chlorine atom at the other. This polymer is referred to as a macroinitiator.

Once the first monomer is consumed, a second monomer, for example, methyl methacrylate (B99206), is introduced into the reaction mixture. The chlorine end-group of the polystyrene macroinitiator is then reactivated to initiate the polymerization of the second monomer, leading to the growth of a poly(methyl methacrylate) block from the end of the polystyrene chain. The final product is a well-defined A-B diblock copolymer, poly(styrene)-b-poly(methyl methacrylate), with a dodecylbenzyl end-group. dergipark.org.trnsrrc.org.tw This method allows for precise control over the length of each block, enabling the creation of materials with tailored nanostructures and properties.

Analytical Methodologies and Derivatization Strategies for Dodecylbenzyl Chloride and Its Products

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating dodecylbenzyl chloride and its derivatives from complex mixtures, enabling precise quantification and identification. Both gas and liquid chromatography, coupled with mass spectrometry, offer high-resolution separation and sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology relies on the compound's ability to be vaporized without decomposition. For compounds that are less volatile, derivatization may be required to enhance their amenability to GC analysis. nih.govlibretexts.org

Research on benzyl (B1604629) chloride and related alkylated aromatic compounds has established robust GC-MS methods. A common approach involves using a capillary column, such as a DB-5MS, which provides excellent separation of isomers and related substances. dss.go.th Static headspace GC-MS is another effective technique, particularly for isolating volatile analytes from complex sample matrices, thereby minimizing matrix interference and simplifying sample preparation. nih.govmdpi.comnih.gov Validation studies for similar compounds demonstrate high accuracy, precision, and low detection limits, often in the mg/kg to µg/kg range, depending on the sample matrix. nih.govmdpi.com

Key parameters in a typical GC-MS method are meticulously optimized to achieve the desired separation and sensitivity.

| Parameter | Typical Setting | Purpose |

| Injection Mode | Splitless or Headspace | Enhances sensitivity for trace analysis; reduces matrix effects. dss.go.thmdpi.com |

| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of the analyte. dss.go.th |

| Column Type | DB-5MS (30 m x 0.25 mm, 0.25 µm) | A nonpolar column providing good resolution for aromatic compounds. dss.go.thmdpi.com |

| Oven Program | Initial 100°C, ramp at 8°C/min to 280°C, hold 5 min | A temperature gradient to separate compounds with different boiling points. dss.go.th |

| Detector | Mass Spectrometer (MS) | Provides definitive identification based on mass-to-charge ratio and fragmentation patterns. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

For this compound derivatives that are polar, non-volatile, or thermally unstable, liquid chromatography-mass spectrometry is the analytical method of choice. thermofisher.com LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. rsc.org

The analysis of related alkyl halides and quaternary ammonium (B1175870) compounds, such as benzalkonium chlorides, often employs reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC). nih.govnih.govnih.gov HILIC is particularly useful for highly polar derivatives that are not well-retained on traditional C18 columns. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is frequently used for detection, offering enhanced specificity and allowing for quantification at very low levels by monitoring specific precursor-to-product ion transitions. nih.govnih.gov Pre-column derivatization is often employed to improve chromatographic behavior and ionization efficiency, which is discussed in section 6.3. nih.govresearchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound and its reaction products. Nuclear Magnetic Resonance (NMR) provides detailed information about the molecular skeleton, while Infrared (IR) spectroscopy is used to identify specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra yield critical data on the connectivity of atoms.

In the ¹H NMR spectrum of a closely related precursor, dodecylbenzene (B1670861), the signals corresponding to the aromatic protons appear in the downfield region (7.01-7.39 ppm), while the aliphatic protons of the long dodecyl chain appear in the upfield region (0.89-2.59 ppm). chemicalbook.com For this compound, the introduction of the chloromethyl group (-CH₂Cl) would introduce a characteristic singlet peak, typically appearing further downfield than a standard methyl group due to the electron-withdrawing effect of the chlorine atom. Studies on derivatives like N-dodecyl-N,N-dimethyl-N-benzylammonium chloride confirm that chemical shifts are sensitive to the molecular environment and can be used to study processes like micellization. nih.gov

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique electronic environment.

| Group | ¹H Chemical Shift (ppm) (Reference: Dodecylbenzene) chemicalbook.com | ¹³C Chemical Shift (ppm) (Reference: Dodecylbenzene) chemicalbook.com |

| Aromatic (C₆H₄) | 7.01 - 7.39 (multiplet) | 125.55 - 142.91 |

| Benzylic (-CH₂-Ar) | 2.59 (triplet) | 36.07 |

| Alkyl Chain (-CH₂-) | 1.26 - 1.60 (multiplets) | 22.75 - 32.00 |

| Terminal Methyl (-CH₃) | 0.89 (triplet) | 14.13 |

Note: The introduction of a chloromethyl group in this compound would alter these shifts, particularly for the aromatic and benzylic positions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is characterized by absorptions corresponding to the aromatic ring, the alkyl chain, and the carbon-chlorine bond.

The key diagnostic bands for alkyl halides are often found in the "fingerprint region" of the spectrum (below 1500 cm⁻¹), which can sometimes be complex. orgchemboulder.comblogspot.com However, specific vibrations are characteristic. The C-Cl stretching vibration for aliphatic chlorides typically appears in the 850-550 cm⁻¹ range. orgchemboulder.comlibretexts.orglibretexts.orglibretexts.org Additionally, a C-H wagging vibration from the -CH₂X group (where X is a halogen) is expected between 1300-1150 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org The spectrum would also feature strong C-H stretching absorptions from the dodecyl chain around 2850-2960 cm⁻¹. openstax.org

| Functional Group | Vibration Mode | Expected Absorption (cm⁻¹) |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

| Benzylic -CH₂Cl | C-H Wag | 1150 - 1300 orgchemboulder.comlibretexts.org |

| Carbon-Chlorine | C-Cl Stretch | 550 - 850 orgchemboulder.comlibretexts.orglibretexts.org |

Chemical Derivatization for Enhanced Detection and Quantitative Analysis

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, such as volatility for GC analysis or detectability for LC analysis. americanpharmaceuticalreview.com For this compound and its products, derivatization can enhance sensitivity, improve chromatographic peak shape, and increase ionization efficiency in mass spectrometry. researchgate.net

For GC-MS analysis, derivatization aims to increase the volatility and thermal stability of polar analytes. scienceopen.com Common strategies include alkylation, acylation, and silylation, which replace active hydrogens with less polar groups. libretexts.orgresearchgate.net For instance, if this compound reacts to form alcohol or amine products, these can be derivatized before GC analysis.

For LC-MS/MS, derivatization is employed to enhance ionization and introduce a readily fragmentable tag for sensitive detection. A generic method for alkyl halides involves derivatization with a reagent like 4-dimethylaminopyridine, which attaches a permanently charged moiety to the molecule, significantly improving its response in an electrospray ionization source. nih.govresearchgate.net Similarly, reagents like trimethylamine (B31210) can be used to convert alkylating agents into quaternary ammonium ions, which are well-suited for analysis by LC-MS using HILIC columns. nih.govresearchgate.net

| Analytical Technique | Derivatization Goal | Example Reagent(s) | Resulting Product |

| GC-MS | Increase volatility/thermal stability | Silylating or Acylating agents | Silyl ethers, esters libretexts.org |

| LC-MS/MS | Enhance ionization; add a charged tag | 4-Dimethylaminopyridine nih.govresearchgate.net | Pyridinium salt derivative |

| LC-MS/MS | Enhance ionization; add a charged tag | Trimethylamine/Triethylamine nih.govresearchgate.net | Quaternary ammonium ion |

| HPLC-UV | Add a chromophore for UV detection | Benzoyl chloride, Dansyl chloride scienceopen.comnih.gov | Benzoyl or Dansyl derivative |

This strategic use of derivatization allows for the robust and sensitive quantification of this compound and its transformation products across a wide range of applications.

Computational and Theoretical Investigations of Dodecylbenzyl Chloride Systems

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation are indispensable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediate species. For a molecule like dodecylbenzyl chloride, these methods can elucidate the pathways of its formation and subsequent reactions.

The synthesis of this compound typically involves the Friedel-Crafts alkylation of benzene (B151609) with 1-dodecene (B91753) to form dodecylbenzene (B1670861), followed by chloromethylation or side-chain chlorination. Molecular modeling can be employed to study the mechanism of these reactions. For instance, in the context of Friedel-Crafts alkylation, computational models can help determine the most favorable reaction pathway, including the formation of the carbocation intermediate and its subsequent attack on the benzene ring. The simulations can also predict the regioselectivity of the reaction, explaining the preference for the formation of the linear alkylbenzene over branched isomers, which is crucial for the properties of downstream products like detergents.

Molecular dynamics (MD) simulations could be utilized to study the behavior of this compound in various environments. For example, MD simulations can model the interactions of this compound with solvents, surfaces, or other reactants. This is particularly relevant for understanding its role in multiphase systems or its transport properties. By simulating the motion of atoms and molecules over time, MD can provide a dynamic picture of the reaction environment, which is often crucial for understanding reaction kinetics.

Quantum Chemical Calculations of Reactivity and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a high level of accuracy in determining the electronic structure of molecules and the energetics of chemical reactions. nih.gov These methods are instrumental in understanding the reactivity of this compound.

For the chlorination of dodecylbenzene to form this compound, quantum chemical calculations can be used to determine the activation energies for different reaction pathways, such as free-radical substitution on the benzylic position versus electrophilic substitution on the aromatic ring. By calculating the energies of the reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides quantitative insights into the feasibility and rate of a particular reaction.

Furthermore, quantum chemical calculations can be used to compute various molecular properties that correlate with reactivity. These include:

Frontier Molecular Orbital (FMO) analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. For dodecylbenzene, the HOMO would be localized on the electron-rich aromatic ring, indicating its susceptibility to electrophilic attack.

Electrostatic Potential (ESP) maps: ESP maps visualize the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). An ESP map of dodecylbenzene would show a negative potential above the aromatic ring, guiding the approach of an electrophile.

Atomic Charges: Calculating the partial charges on each atom can help in understanding the polarity of bonds and the reactivity of different sites within the molecule.

The following table illustrates hypothetical calculated energies for key steps in a proposed reaction pathway for the formation of this compound via a hypothetical direct chloromethylation of dodecylbenzene. These values are illustrative and would need to be determined by specific quantum chemical calculations.

| Reaction Step | Species | Calculated Enthalpy (ΔH) (kJ/mol) | Calculated Gibbs Free Energy (ΔG) (kJ/mol) |

| Formation of Electrophile | CH₂O + HCl → ⁺CH₂OH + Cl⁻ | -25 | -10 |

| Electrophilic Attack on Dodecylbenzene | Dodecylbenzene + ⁺CH₂OH → Intermediate | +80 | +95 |

| Proton Transfer and Formation of Product | Intermediate → Dodecylbenzyl alcohol + H⁺ | -120 | -105 |

| Conversion to this compound | Dodecylbenzyl alcohol + HCl → this compound + H₂O | -15 | -5 |

Prediction of Structure-Reactivity Relationships and Reaction Mechanisms

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. For this compound and its precursors, computational studies can systematically investigate how structural modifications influence reaction outcomes.

The position of the dodecyl group on the benzene ring, for example, can impact the reactivity of the benzylic position. Computational models can be used to compare the stability of the benzylic radical or carbocation for different isomers of dodecylbenzene. This would help in understanding why certain isomers are more readily chlorinated than others.

Furthermore, computational studies can be employed to probe the detailed mechanism of reactions involving this compound. For instance, in nucleophilic substitution reactions where the chloride is displaced, calculations can help distinguish between an S(_N)1 mechanism (proceeding through a carbocation intermediate) and an S(_N)2 mechanism (a concerted process). By locating the transition states for both pathways and calculating their activation energies, the preferred mechanism under different conditions can be predicted.

The insights gained from these computational investigations are not purely theoretical. They can provide valuable guidance for the optimization of industrial processes, the design of new catalysts, and the prediction of the environmental fate of this compound. By providing a molecular-level understanding of its chemical behavior, computational chemistry serves as a powerful complement to experimental studies.

Environmental and Sustainable Chemistry Research of Dodecylbenzyl Chloride Derivatives

Biodegradation Pathways and Mechanisms of Dodecylbenzyl Chloride-Derived Surfactants

Surfactants derived from this compound are released into the environment after their use in household and industrial products. beamreach.org Their ultimate fate is largely determined by microbial degradation. The structure of the dodecyl alkyl chain—whether it is linear or branched—plays a critical role in the rate and mechanism of biodegradation.

Linear alkylbenzene sulfonates (LAS) are generally considered biodegradable. The degradation process is well-studied and typically proceeds through the following steps:

Omega (ω)-oxidation: The terminal methyl group of the long alkyl chain is oxidized by monooxygenase enzymes to a primary alcohol.

Beta (β)-oxidation: The alkyl chain is then progressively shortened by the β-oxidation pathway, a common metabolic process for breaking down fatty acids. This process sequentially removes two-carbon units, eventually leaving a sulfophenyl carboxylate intermediate.

Desulfonation and Ring Cleavage: The sulfonate group is removed from the aromatic ring, followed by the enzymatic cleavage and subsequent mineralization of the benzene (B151609) ring into carbon dioxide and water.

Branched-chain dodecylbenzene (B1670861) sulfonates (DBS), once widely used, are significantly more resistant to biodegradation due to the steric hindrance presented by their branched alkyl chains. researchgate.net However, some microorganisms, such as Pseudomonas aeruginosa W51D, have demonstrated the ability to degrade them. researchgate.net

A study on the biodegradation of dodecyl benzene sulfonate (DBS) by the microalga Chlorella vulgaris identified a pathway involving initial oxidation of the aliphatic long-chain, followed by chain shortening. nih.govresearchgate.net The final steps involve desulfonation to form benzoic acid, which is then epoxidized to acetic acid and succinic acid. nih.gov

Another important class of derivatives includes benzalkonium chlorides (BACs), which are quaternary ammonium (B1175870) compounds. Their biodegradation has been observed in biofilm reactors, where two primary degradation pathways have been identified: one involving ω-oxidation followed by β-oxidation, and another involving ω-oxidation, then α-oxidation, and finally β-oxidation. au.dk The initial step can also involve the cleavage of the C-alkyl-N bond, forming benzyldimethyl amine (BDMA) and an alkanaldehyde. au.dk

Table 1: Key Microbial Degradation Pathways for this compound Derivatives

| Derivative Class | Key Organisms/Systems | Initial Attack Point | Primary Pathway(s) |

|---|---|---|---|

| Linear Alkylbenzene Sulfonates (LAS) | Mixed microbial communities | Terminal methyl group of alkyl chain | ω-oxidation followed by β-oxidation |

| Branched-Chain Dodecylbenzene Sulfonates (DBS) | Pseudomonas aeruginosa | Alkyl chain | ω-oxidation, chain shortening |

| Dodecyl Benzene Sulfonate (DBS) | Chlorella vulgaris | Aliphatic long-chain | Oxidation, chain shortening, desulfonation, ring cleavage |

Environmental Fate and Transport Research of Derivatives

The environmental journey of this compound derivatives begins with their discharge into wastewater systems. beamreach.org Their behavior and transport are governed by their physicochemical properties and interactions with different environmental compartments.

Wastewater Treatment Plants (WWTPs): In WWTPs, a significant portion of surfactants like LAS is removed through a combination of biodegradation and sorption to sewage sludge. beamreach.org While high removal rates (over 99%) can be achieved for some derivatives in biofilm reactors, a fraction can still be attributed to sorption rather than complete degradation. au.dk

Aquatic Environments: Effluent from WWTPs releases the remaining surfactants and their metabolites into surface waters. beamreach.org Here, they can undergo further biodegradation, photodegradation, or be transported downstream. Sorption to suspended sediments is a key process that removes these compounds from the water column and deposits them in bottom sediments. beamreach.org

Soils and Sediments: The disposal of sewage sludge on agricultural land is a major pathway for the introduction of these derivatives into the terrestrial environment. beamreach.org Their fate in soil depends on factors like soil type, organic matter content, and microbial activity. Anionic surfactants like LAS have lower sorption to soil compared to cationic surfactants. beamreach.org Studies have shown that LAS can degrade in sludge-amended soils, with half-lives ranging from 7 to 33 days. beamreach.org However, under anaerobic conditions, such as those found in deeper sediment layers, the degradation of some surfactants can be significantly slower. beamreach.org

Table 2: Environmental Distribution and Persistence of this compound Derivatives

| Environmental Compartment | Key Processes | Influencing Factors | General Persistence |

|---|---|---|---|

| Wastewater Treatment | Biodegradation, Sorption to sludge | WWTP efficiency, Surfactant structure | Low to Moderate |

| Surface Waters | Biodegradation, Photodegradation, Sorption to sediment | Water flow, Sunlight, Sediment load | Low |

| Sediments | Sorption, Anaerobic biodegradation | Redox potential, Microbial community | Can be persistent under anaerobic conditions |

Q & A

Q. What are the optimal synthetic routes for producing dodecylbenzyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer : this compound is commonly synthesized via the chloromethylation of dodecylbenzene using chloromethyl methyl ether (CMME) as an alkylating agent. Key steps include:

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer :

- Structural Confirmation : Use H/C NMR to identify benzyl chloride protons (δ 4.6–4.8 ppm) and aliphatic chains (δ 1.2–1.4 ppm) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) quantifies impurities.

- Thermal Stability : TGA analysis under nitrogen reveals decomposition onset at ~200°C .

Best Practices : For novel derivatives, combine FT-IR (C-Cl stretch at 600–800 cm⁻¹) with elemental analysis to validate stoichiometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer :

- PPE : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats. Check gloves for degradation every 30 minutes .

- Ventilation : Perform reactions in fume hoods with local exhaust systems to minimize inhalation risks .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Toxicity Note : this compound is a precursor to carcinogens like bis(chloromethyl)ether (BCME). Monitor air quality for chloromethyl ethers using OSHA Method 14 .

Advanced Research Questions

Q. How does this compound function as an intermediate in synthesizing cationic surfactants, and what factors influence surfactant efficacy?

Methodological Answer : this compound is quaternized with pyridine or tertiary amines to form surfactants (e.g., pyridinium salts). Key parameters:

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates .

- Stoichiometry : A 1:1.2 molar ratio of pyridine to this compound maximizes yield (91%) .

- Chain Length : C12 chains optimize micelle formation, reducing surface tension to ~30 mN/m .

Advanced Tip : Use dynamic light scattering (DLS) to measure critical micelle concentration (CMC) and micelle size distribution.

Q. How can researchers resolve contradictions in environmental persistence data for this compound derivatives?

Methodological Answer : Discrepancies in degradation half-lives (e.g., <100 days vs. >10,000 days) arise from:

- Metabolite Formation : Degradation products like dodecylbenzyl alcohol may persist longer. Use LC-QTOF-MS to track metabolite pathways .

- Test Conditions : Soil vs. aquatic systems show variability. Standardize OECD 307/308 guidelines for hydrolysis and biodegradation studies .

Case Study : In replicate studies, thiamethoxam (a related compound) showed half-lives ranging from 50 to 12,000 days due to metabolite clothianidin. Apply kinetic modeling (e.g., SFO or HS models) to reconcile data .

Q. What mechanistic insights explain the genotoxicity of this compound derivatives?

Methodological Answer :

- Alkylation Mechanism : The benzyl chloride group alkylates DNA guanine residues, forming adducts detectable via P-postlabeling .

- In Vitro Assays : Use Ames tests (TA98 strain) with metabolic activation (S9 mix) to assess mutagenicity.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to DNA repair enzymes like O⁶-alkylguanine-DNA alkyltransferase .

Mitigation Strategy : Introduce electron-withdrawing substituents (e.g., nitro groups) to reduce alkylation potential .

Q. How can catalytic applications of this compound be optimized for green chemistry?

Methodological Answer :

- Solvent-Free Reactions : Use microwave irradiation to accelerate quaternization, reducing energy use by 40% .

- Biodegradable Derivatives : Replace dodecyl chains with ester-linked alternatives (e.g., dodecyl lactate) to enhance biodegradability .

- Recycling Catalysts : Immobilize ionic liquids on silica gel for reuse over 5 cycles without yield loss .

Data Highlight : DMAP-catalyzed reactions achieve 91% yield vs. 75% with dodecylbenzyl ammonium chloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.